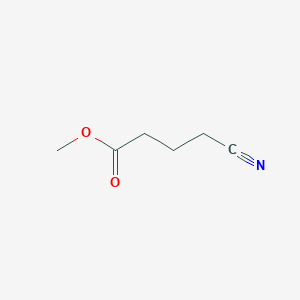![molecular formula C7H9N3O2 B2777602 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid CAS No. 1379204-00-8](/img/structure/B2777602.png)
4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid, also known as TPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. TPPB is a small molecule inhibitor that targets a specific enzyme, which has been implicated in various physiological and pathophysiological processes.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid involves the inhibition of a specific enzyme, known as TRESK. TRESK is a two-pore domain potassium channel that plays a crucial role in the regulation of neuronal excitability and pain sensation. 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid binds to the TRESK channel and prevents potassium ions from flowing through, leading to a decrease in neuronal excitability and pain perception.
Biochemical and Physiological Effects:
4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid has also been shown to inhibit tumor growth in various cancer cell lines. In addition, 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid has been shown to enhance synaptic plasticity and memory formation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid in lab experiments is its specificity for the TRESK channel. This allows for precise modulation of neuronal excitability and pain perception without affecting other channels or receptors. However, one of the limitations of using 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid is its potential toxicity at high concentrations. Careful dose-response studies are required to determine the optimal concentration for each experimental system.
Direcciones Futuras
There are several future directions for the study of 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of the TRESK channel. Another area of interest is the application of 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, the potential use of 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid as a therapeutic agent in cancer treatment is also an area of active research.
Métodos De Síntesis
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid involves a multistep process that starts with the preparation of 2-aminopyridine. The 2-aminopyridine is then reacted with ethyl acetoacetate to form 2-ethyl-3-hydroxy-4-pyridinone. This intermediate is then converted to 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid using a series of reactions involving hydrazine hydrate, formaldehyde, and acetic anhydride. The final product is obtained as a white crystalline powder, which is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid has also been studied for its role in regulating neuronal excitability and synaptic plasticity, which may have implications for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propiedades
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-4-9-10-6(5)2-1-3-8-10/h4,8H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYNZVOVHFCHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2NC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2777519.png)


![(E)-2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2777523.png)

![N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl][4-(trifluoromethyl)benzyl]amino}ethyl)ethanimidamide](/img/structure/B2777525.png)

methanone](/img/structure/B2777527.png)
![1-(2,5-dimethylbenzyl)-3-((4-(pyrrolidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2777530.png)
![7-(4-ethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2777535.png)

![3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B2777539.png)
![N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide](/img/structure/B2777540.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2777542.png)